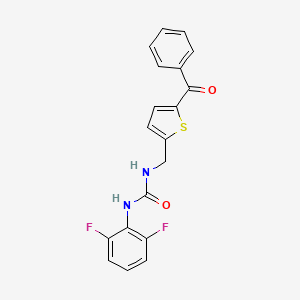

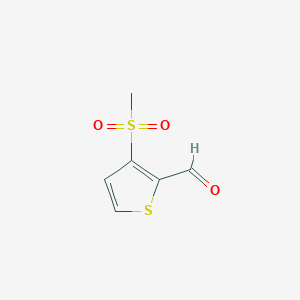

![molecular formula C9H11F2N B2820504 (1s)-1-[4-(Difluoromethyl)phenyl]ethylamine CAS No. 1213446-58-2](/img/structure/B2820504.png)

(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine” is a complex organic compound. It likely contains an ethylamine group, a phenyl group, and a difluoromethyl group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with electrophiles . For example, a one-pot difluoromethylthiolation of alkyl electrophiles with thiourea and diethyl bromodifluoromethylphosphonate has been described .Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring (a six-membered carbon ring typical of aromatic compounds), an ethylamine group (an ethyl group attached to an amine), and a difluoromethyl group (a carbon atom bonded to two fluorine atoms and one hydrogen atom) .Chemical Reactions Analysis

Amines, such as ethylamine, are known to act as nucleophiles, meaning they donate electron pairs and can react with electrophiles . Difluoromethylation is also a significant reaction in functionalizing diverse fluorine-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups .Aplicaciones Científicas De Investigación

Synthesis and Analytical Characterizations

The compound has been investigated for its potential in various clinical applications. A study conducted by Dybek et al. (2019) focused on the synthesis and comprehensive analytical characterization of this substance, including mass spectrometry, chromatography, and spectroscopy analyses. This research contributes significantly to the understanding of the compound's properties and potential applications in clinical settings (Dybek et al., 2019).

Antidepressant Activity

Yardley et al. (1990) explored the antidepressant properties of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including (1s)-1-[4-(Difluoromethyl)phenyl]ethylamine. This study evaluated the compound's ability to inhibit neurotransmitter uptake and its potential antidepressant activity in rodent models (Yardley et al., 1990).

Inhibition of Decarboxylases in Leukemia Cells

Hibasami et al. (1988) studied the effects of Difluoro-phenyl-ethyl(4-aminopropylamidinohydrazone), a derivative of the compound, as an irreversible inhibitor of ornithine and S-adenosylmethionine decarboxylases in leukemia cells. This study provides insights into its potential application in cancer research and treatment (Hibasami et al., 1988).

Monoamine Oxidase Inhibition

McCoubrey (1959) demonstrated the inhibition of monoamine oxidase activity by 1-phenylethylamines, which includes this compound. This study highlights its potential application in neuropsychiatric disorders where monoamine oxidase inhibitors are used (McCoubrey, 1959).

Enantioselective Separation

Liu et al. (2016) employed an enantipure (1S)-1-(5-tetrazolyl)ethylamine ligand to construct a homochiral metal-organic framework for enantioselective separation. This study showcases the potential of this compound in enantioselective applications and advanced material science (Liu et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-1-[4-(difluoromethyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJSGSIZSYFAPN-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)

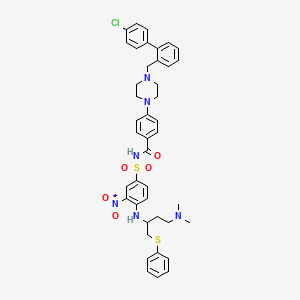

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)

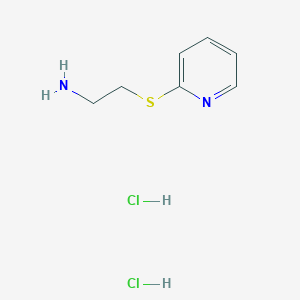

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

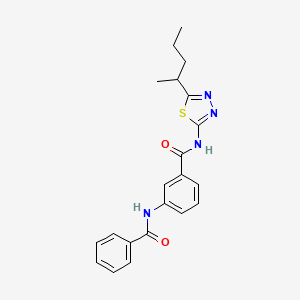

![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)

![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)

![5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2820441.png)

![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)

![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)